![molecular formula C26H23N5O B11033294 N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11033294.png)
N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a biphenyl group, a dimethylpyrimidinyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl-4-ylamine and 4,6-dimethylpyrimidin-2-ylamine intermediates. These intermediates are then coupled using a condensation reaction with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
{N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry
In chemistry, {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE is investigated for its potential anti-cancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of high-performance materials.
作用機序
The mechanism of action of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl and dimethylpyrimidinyl groups allow the compound to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
N-{(1E)-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}SULFAMOYLPHENYLACETAMIDE: Similar structure but with a sulfamoyl group.
ETHYL (S)-2-BENZAMIDO-5-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]PENTANOATE: Contains a pentanoate group instead of a benzamide moiety.
Uniqueness
The uniqueness of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C26H23N5O |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenylphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C26H23N5O/c1-18-17-19(2)28-25(27-18)31-26(30-24(32)22-11-7-4-8-12-22)29-23-15-13-21(14-16-23)20-9-5-3-6-10-20/h3-17H,1-2H3,(H2,27,28,29,30,31,32) |
InChIキー |
PATPNZNBCZQPJY-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C3=CC=CC=C3)\NC(=O)C4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


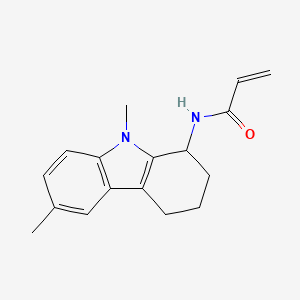
![N-butyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11033224.png)
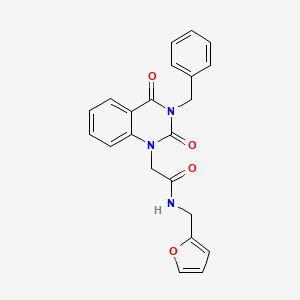
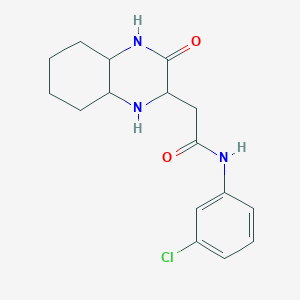
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11033231.png)
![(1E)-1-[(3,5-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033234.png)
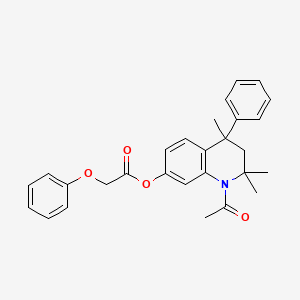
![Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-](/img/structure/B11033240.png)
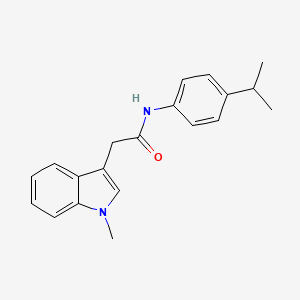
![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1,1-diphenylguanidine](/img/structure/B11033259.png)
![(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate](/img/structure/B11033269.png)
![{4-[(6-Bromohexyl)oxy]benzylidene}propanedinitrile](/img/structure/B11033275.png)
![[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-yl](4-methylphenyl)methanone](/img/structure/B11033277.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B11033280.png)
